Formamidoxime

概要

説明

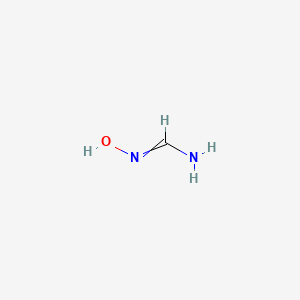

Formamidoxime is a chemical compound with the molecular formula CH₄N₂O. It is an amidoxime, which means it possesses both an amino group and a hydroxyimino group on the same carbon atom. This compound was first synthesized in 1873 by Lossen and Schigerdecker . This compound has garnered significant interest due to its versatility and wide range of applications in scientific research and industry .

準備方法

Formamidoxime can be synthesized through several methods:

Nucleophilic Attack of Hydroxylamine on Nitriles: This is the most commonly used method.

Reaction of Amines with Hydroxamic Acid Chlorides: This method involves the reaction of amines with hydroxamic acid chlorides.

Aldol Condensations: This compound can also be prepared through aldol condensations with aromatic aldehydes.

化学反応の分析

Formamidoxime undergoes various chemical reactions, including:

Oxidation: This compound can act as an oxidizing agent, capable of oxidizing other molecules.

Nucleophilic Addition: It serves as a nucleophile, reacting with electrophiles to form new bonds.

Reduction: Amidoximes, including this compound, can be reduced to amines.

Common reagents and conditions used in these reactions include cytochrome P450, horseradish peroxidase, and various hemoproteins . Major products formed from these reactions include amines and other nitrogen-containing compounds.

科学的研究の応用

Organic Synthesis

Formamidoxime serves as a crucial building block in organic synthesis, particularly in the preparation of heterocyclic compounds. It is notably used in:

- Preparation of 1,2,4-Oxadiazoles : These compounds have significant applications in pharmaceuticals and agrochemicals.

- Synthesis of pH-Switchable Crown Ether Analogs : These materials exhibit selective binding properties for alkaline earth metal ions, which can be useful in separation technologies and sensor applications .

Data Table: Synthetic Routes Involving this compound

| Compound Type | Reaction Type | Reference |

|---|---|---|

| 1,2,4-Oxadiazoles | Cyclization reactions | |

| Crown Ether Analogs | Controlled synthesis |

Biological Activities

This compound has demonstrated various biological activities that make it a candidate for therapeutic applications. Key findings include:

- Nitric Oxide Release : this compound acts as a nitric oxide donor, which can induce vasodilation and has implications for cardiovascular health. It has been shown to relax smooth muscle cells independently of nitric oxide synthase.

- Antitumor Activity : Studies indicate that this compound exhibits cytotoxic effects against L1210 leukemia cells in murine models. This suggests potential for development as an anticancer agent.

- Prophage Induction : It has been identified as an effective inducer of prophages in lysogenic Escherichia coli, indicating its utility in phage-related research.

Case Study: Nitric Oxide Release Mechanism

In experiments involving tracheal smooth muscle cells, this compound was found to increase intracellular cyclic guanosine monophosphate (cGMP) levels, leading to relaxation of carbachol-contracted tracheal rings. This effect was mediated by cytochrome P-450 enzymes rather than traditional nitric oxide synthase pathways.

Agricultural Applications

This compound derivatives have been studied for their fungicidal properties. Research suggests that N-phenylformamidoximes exhibit effective antifungal activity, with quantitative structure-activity relationship (QSAR) analyses identifying structural features that enhance their efficacy .

Data Table: Antifungal Activity of this compound Derivatives

Toxicological Considerations

While this compound shows promise in therapeutic applications, it also presents potential toxicological risks. Studies have reported central nervous system stimulation at high doses in murine models, necessitating careful dosage management and further investigation into its safety profile.

作用機序

Formamidoxime exerts its effects through several mechanisms:

Nitric Oxide Release: It can be oxidized in vivo to release nitric oxide, which has various beneficial biological effects.

Nucleophilic Addition: As a nucleophile, this compound forms new bonds by reacting with electrophiles.

Oxidation-Reduction Reactions: It participates in oxidation-reduction reactions, demonstrating its versatility in biochemical and physiological experiments.

類似化合物との比較

Formamidoxime is compared with other amidoximes and oximes, such as:

- Acetamidoxime

- Benzamidoxime

- Hydroxyamidoxime

These compounds share similar structures and reactivity but differ in their specific applications and biological activities. This compound is unique due to its ability to release nitric oxide and its versatility in various scientific research applications .

生物活性

Formamidoxime, a compound with the chemical formula HC(=NOH)NH₂, has garnered attention for its diverse biological activities, particularly its role as a nitric oxide (NO) donor. This article explores the various aspects of this compound's biological activity, including its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

This compound is primarily known for its ability to release nitric oxide, which plays a crucial role in numerous physiological processes, especially within the cardiovascular system. The oxidation of this compound to generate NO is catalyzed by various hemoproteins, including cytochrome P450 and horseradish peroxidase. This reaction is facilitated by the presence of electron-donating groups on the oxime moiety, which stabilize the nitrone form and enhance reactivity.

Biochemical Pathways

The biochemical pathways involving this compound include:

- Nitric Oxide Release : this compound undergoes oxidation in vivo, leading to NO release. This process is critical for vasodilation and blood pressure regulation.

- Interaction with Cytochrome P450 : The compound interacts with cytochrome P450 enzymes, which play a significant role in its metabolic activation.

- Influence on cGMP Levels : In tracheal smooth muscle cells, this compound increases intracellular cyclic guanosine monophosphate (cGMP) levels, contributing to muscle relaxation.

Cellular Effects

This compound has demonstrated several cellular effects:

- Vasodilation : It induces relaxation in vascular smooth muscle, which can lead to decreased blood pressure. Studies indicate that this effect is endothelium-independent and primarily mediated by guanylyl cyclase activation.

- Antitumor Activity : Research has shown that this compound exhibits antitumor properties against various cancer cell lines, including L1210 leukemia cells in murine models. The mechanism appears to involve inhibition of DNA synthesis in cancer cells .

- Cytotoxicity : this compound has been reported to have cytotoxic effects on HeLa cells, inhibiting DNA synthesis through interference with nucleotide biosynthesis pathways .

Dosage Effects in Animal Models

The biological activity of this compound varies significantly with dosage:

- Low Doses : At lower concentrations, this compound effectively induces vasodilation and reduces blood pressure.

- High Doses : Increased dosages may lead to enhanced cytotoxic effects against tumor cells but also raise concerns regarding potential toxicological impacts .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Vasorelaxation Studies :

- In experiments using rat aorta, this compound was shown to induce significant vasorelaxation independent of endothelial factors. The mechanism involved NO release and subsequent activation of guanylyl cyclase.

- Antitumor Efficacy :

- Cytotoxicity in HeLa Cells :

Summary Table of Biological Activities

特性

CAS番号 |

624-82-8 |

|---|---|

分子式 |

CH4N2O |

分子量 |

60.056 g/mol |

IUPAC名 |

N'-hydroxymethanimidamide |

InChI |

InChI=1S/CH4N2O/c2-1-3-4/h1,4H,(H2,2,3) |

InChIキー |

IONSZLINWCGRRI-UHFFFAOYSA-N |

SMILES |

C(=NO)N |

異性体SMILES |

C(=N\O)\N |

正規SMILES |

C(=NO)N |

ピクトグラム |

Irritant; Health Hazard |

同義語 |

formamidoxime |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does formamidoxime induce relaxation in smooth muscle cells?

A1: this compound acts as a nitric oxide (NO) donor. In tracheal smooth muscle cells, it's been shown to relax carbachol-contracted tracheal rings and increase intracellular cyclic guanosine monophosphate (cGMP) levels [, ]. This effect is independent of nitric oxide synthase (NOS) but potentially mediated by cytochrome P-450 enzymes.

Q2: Is the vasorelaxation effect of this compound endothelium-dependent?

A2: Research suggests that this compound can induce endothelium-independent relaxation, primarily in the rat aorta. It achieves this by activating guanylyl cyclase and releasing NO, leading to vasodilation [, ].

Q3: Does oxidative stress affect the vasorelaxation induced by this compound?

A3: Interestingly, while oxidative stress impairs NO-mediated relaxations induced by some agents, the responses to this compound remain unaffected. This suggests a potential therapeutic advantage in conditions where oxidative stress is a factor [].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is CH3N2O. It has a molecular weight of 59.05 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A5: Yes, studies have investigated the infrared spectrum and structure of this compound []. Further structural insights are provided by crystallographic analyses of this compound [] and its hydrogen oxalate salt [].

Q6: How does the chemical structure of this compound relate to its NO-donating ability?

A6: The presence of the C=NOH functional group is crucial for the NO-donating capacity of this compound []. Research exploring structure-activity relationships of related compounds indicates that substitutions on the amidoxime moiety can significantly influence their vasorelaxant potency [].

Q7: Are there structural analogs of this compound with similar biological activities?

A7: Yes, several compounds bearing the C=NOH group, such as other amidoximes and ketoximes, exhibit vasorelaxant properties similar to this compound. The specific substitutions on the aromatic ring of these analogs can impact their potency [, ].

Q8: What is known about the stability of this compound under various conditions?

A8: While specific stability data for this compound might require further investigation, the available literature hints at the potential instability of some intermediates during the synthesis of 1,2,4-oxadiazoles from acylated this compound derivatives [].

Q9: What is the evidence for the antitumor activity of this compound?

A9: Studies have shown that this compound exhibits antitumor activity against L1210 leukemia cells in murine models, particularly when administered in a specific regimen [].

Q10: Does this compound affect DNA synthesis?

A10: Yes, this compound has been shown to inhibit DNA synthesis in HeLa cells. This inhibition is believed to be a result of interference with the biosynthesis of deoxyribonucleotides from ribonucleotides [, ].

Q11: Has this compound's effect on erectile function been studied?

A11: Research in mice models demonstrated that this compound, when injected intravenously, resulted in a dose-dependent decrease in blood pressure and a significant increase in intracavernosal pressure, indicating its potential for inducing erections [].

Q12: What are the known toxicological effects of this compound?

A12: While this compound exhibits potential therapeutic benefits, studies have shown that it can cause excessive central nervous system stimulation in murine models []. This highlights the need for careful dosage considerations and further investigation into its safety profile.

Q13: Can this compound be used for prophage induction?

A13: Yes, this compound has been identified as an effective inducer of prophages in lysogenic Escherichia coli, suggesting its potential use in phage-related research and applications [, ].

Q14: Are there any applications of this compound in synthetic chemistry?

A14: this compound serves as a valuable building block in organic synthesis. It's a key precursor in the preparation of 1,2,4-oxadiazoles, a class of heterocyclic compounds with diverse applications [, , , , ]. Recent research also explores its use in synthesizing pH-switchable crown ether analogs with selective alkaline earth metal ion binding properties [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。